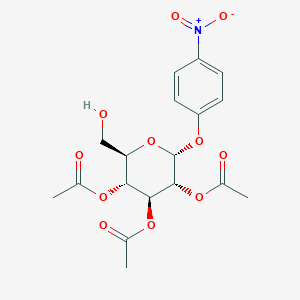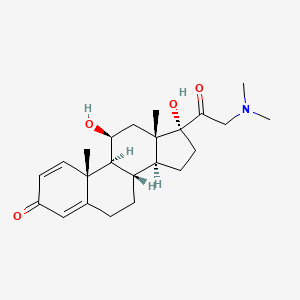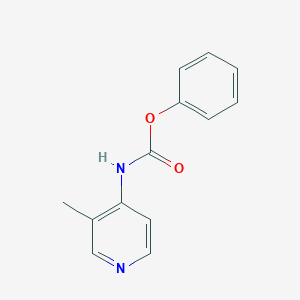
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a fluoroethyl group, and an indene moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, including the formation of the triazine ring, the introduction of the fluoroethyl group, and the construction of the indene moiety. Common reagents used in these reactions may include amines, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are often employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the triazine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol include other triazine derivatives and indene-based compounds. Examples include:
- 4-Amino-6-(1-fluoroethyl)-1,3,5-triazine
- 2,5-Dimethyl-2,3-dihydro-1H-indene
Uniqueness
The uniqueness of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct physical, chemical, and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H20FN5O |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
(1S,2S,3S)-3-[[4-amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl]amino]-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H20FN5O/c1-7-4-5-10-11(6-7)12(8(2)13(10)23)19-16-21-14(9(3)17)20-15(18)22-16/h4-6,8-9,12-13,23H,1-3H3,(H3,18,19,20,21,22)/t8-,9?,12-,13-/m0/s1 |
InChI Key |
UWBBWYOHFPUAMO-JAINOCKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C([C@H]1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
Canonical SMILES |
CC1C(C2=C(C1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)


![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)

![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)



